REACTION_CXSMILES
|
[C:1]1([C:7]2([CH2:15][CH2:16][C:17]([OH:19])=O)[CH2:12][CH2:11][C:10](=[O:13])[NH:9][C:8]2=[O:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>S(=O)(=O)(O)O>[NH:9]1[C:10](=[O:13])[CH2:11][CH2:12][C:7]2([C:1]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:17](=[O:19])[CH2:16][CH2:15]2)[C:8]1=[O:14]
|
Name
|
( 200 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(C(NC(CC1)=O)=O)CCC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The light tan colored precipitate which separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
separated on standing
|
Type
|
STIRRING
|
Details
|
both were stirred in water
|
Type
|
ADDITION
|
Details
|
treated with five percent sodium carbonate solution until just alkaline
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
water washed
|
Type
|
CUSTOM
|
Details
|
The precipitate was recrystallized from acetone
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C2(CCC1=O)CCC(C1=CC=CC=C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144.6 g | |
YIELD: PERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |